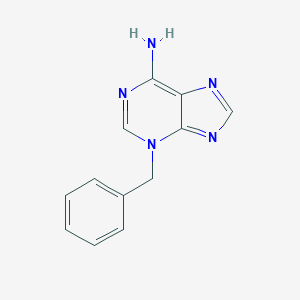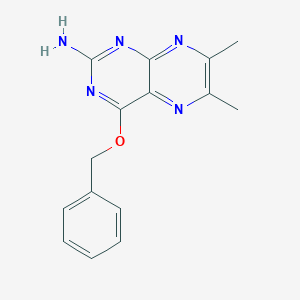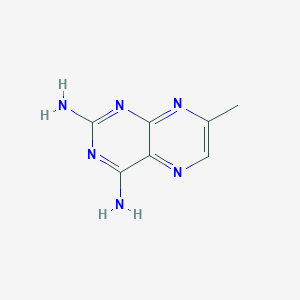![molecular formula C8H9NO2 B189837 4-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 196091-24-4](/img/structure/B189837.png)
4-Methylbenzo[d][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MDBA and is a derivative of the well-known psychoactive drug, ecstasy. However, it is important to note that the focus of
Mécanisme D'action
MDBA is believed to work by binding to serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of serotonin and dopamine, MDBA increases their availability in the brain, leading to the release of these neurotransmitters and the subsequent activation of their receptors.
Effets Biochimiques Et Physiologiques
In addition to its effects on neurotransmitter release, MDBA has been found to have other biochemical and physiological effects. For example, one study found that MDBA can increase heart rate and blood pressure, which may be related to its stimulant properties. Additionally, MDBA has been found to increase body temperature, which is a common effect of many psychoactive drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MDBA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, its effects on neurotransmitter release make it a useful tool for studying the role of dopamine and serotonin in the brain. However, one limitation is that its effects on heart rate and blood pressure may complicate experiments that involve these physiological measures.
Orientations Futures
There are several potential future directions for research on MDBA. One area of interest is its potential therapeutic applications for disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MDBA and its effects on neurotransmitter release. Finally, studies investigating the long-term effects of MDBA use are needed to fully understand its safety and potential risks.
Méthodes De Synthèse
MDBA can be synthesized through a multi-step process starting with the reaction of 4-methylphenol with paraformaldehyde to yield 4-methylbenzaldehyde. This intermediate is then reacted with nitromethane to form the corresponding nitrostyrene, which is reduced to MDBA using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
MDBA has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that MDBA can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and reward processing. This finding suggests that MDBA may have therapeutic potential for disorders such as depression and anxiety.
Propriétés
Numéro CAS |
196091-24-4 |
|---|---|
Nom du produit |
4-Methylbenzo[d][1,3]dioxol-5-amine |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
Clé InChI |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)N |
Synonymes |
1,3-Benzodioxol-5-amine, 4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



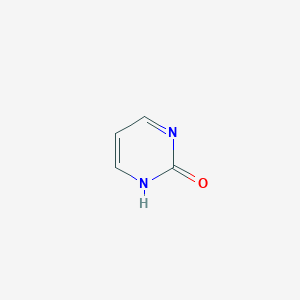
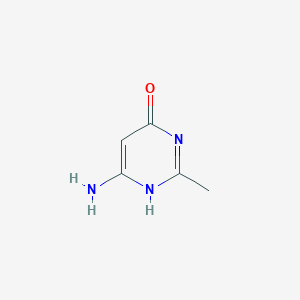
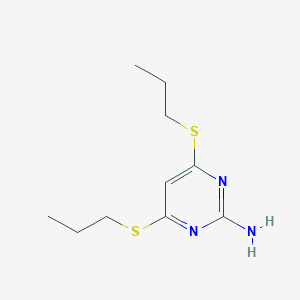
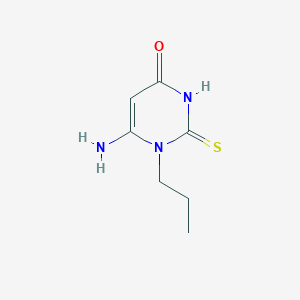

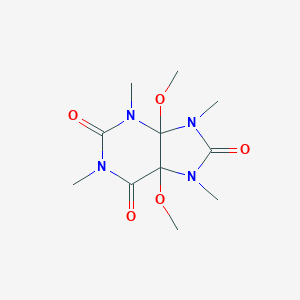
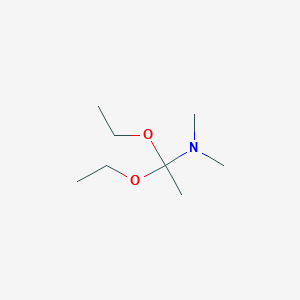
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
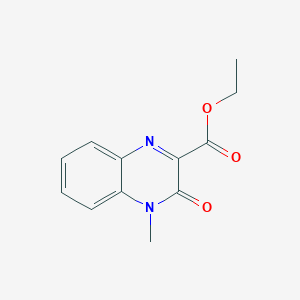
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
